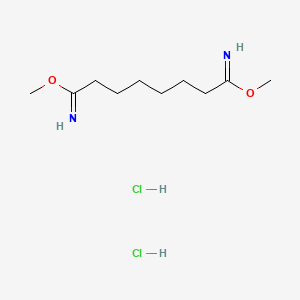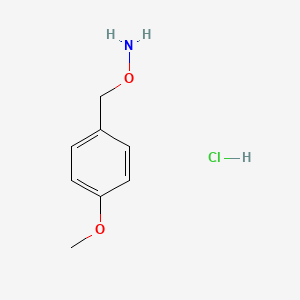
1-Benzyl-3-methylbenzene
Übersicht
Beschreibung
1-Benzyl-3-methylbenzene, also known as 3-methylbenzylbenzene, is an aromatic hydrocarbon with the molecular formula C14H14. It consists of a benzene ring substituted with a benzyl group and a methyl group. This compound is part of the larger family of methylbenzenes, which are known for their unique chemical properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-methylbenzene can be synthesized through several methods, including:
Friedel-Crafts Alkylation: This method involves the alkylation of toluene with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Grignard Reaction: Another method involves the reaction of benzylmagnesium chloride with 3-methylbenzyl chloride. This reaction is carried out in anhydrous ether or tetrahydrofuran (THF) as the solvent.
Industrial Production Methods: Industrial production of this compound often utilizes the Friedel-Crafts alkylation method due to its efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
1-Benzyl-3-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) to form benzoic acid derivatives.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C) under hydrogen gas to form the corresponding alkane.
Electrophilic Aromatic Substitution: This compound can undergo electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation. For example, nitration with nitric acid (HNO3) and sulfuric acid (H2SO4) yields nitro derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4
Reduction: Pd/C, H2
Substitution: HNO3, H2SO4, Br2, FeBr3
Major Products Formed:
Oxidation: Benzoic acid derivatives
Reduction: Corresponding alkanes
Substitution: Nitro, sulfonic, and halogenated derivatives
Wissenschaftliche Forschungsanwendungen
1-Benzyl-3-methylbenzene has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex aromatic compounds and as a model compound in studying aromatic substitution reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals, fragrances, and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-Benzyl-3-methylbenzene in chemical reactions involves the interaction of its aromatic ring with electrophiles or nucleophiles. The benzyl group and methyl group can influence the reactivity of the benzene ring, directing the substitution to specific positions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-3-methylbenzene can be compared with other similar compounds such as:
Toluene (Methylbenzene): Toluene has a single methyl group attached to the benzene ring, making it less complex than this compound.
Benzylbenzene: This compound has a benzyl group attached to the benzene ring without the additional methyl group.
Xylenes (Dimethylbenzenes): Xylenes have two methyl groups attached to the benzene ring, differing in the position of the methyl groups (ortho, meta, para).
Uniqueness: this compound is unique due to the presence of both a benzyl group and a methyl group on the benzene ring, which influences its chemical reactivity and applications.
Eigenschaften
IUPAC Name |
1-benzyl-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14/c1-12-6-5-9-14(10-12)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYQGOYOIKQFNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90211042 | |
| Record name | 3-Methyldiphenylmethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90211042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
620-47-3 | |
| Record name | m-Benzyltoluene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=620-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Benzyltoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620473 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyldiphenylmethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90211042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-BENZYLTOLUENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UPP2OQ6ON5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















